molecular formula C11H10N6OS B5701874 N-(4-cyanophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide

N-(4-cyanophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide

Cat. No. B5701874
M. Wt: 274.30 g/mol
InChI Key: ILWLMMBEFUVWGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-cyanophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide, also known as CTAP, is a small molecule compound that has been extensively studied for its potential therapeutic applications. CTAP is a tetrazole-based compound that has been shown to have a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. In We will also discuss the advantages and limitations of using CTAP in lab experiments and list some future directions for research.

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide is not fully understood, but it is believed to involve the modulation of several signaling pathways in the body. N-(4-cyanophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. N-(4-cyanophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide has also been shown to activate the adenosine A1 receptor, which has anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
N-(4-cyanophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, N-(4-cyanophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide has been shown to have anticonvulsant effects in animal models of epilepsy. N-(4-cyanophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide has also been shown to have anxiolytic effects in animal models of anxiety.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-cyanophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide in lab experiments is its high potency and selectivity for its target receptors. This makes it a useful tool for studying the specific mechanisms of action of these receptors. However, one limitation of using N-(4-cyanophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide in lab experiments is its potential toxicity. N-(4-cyanophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide has been shown to have cytotoxic effects in some cell lines, which may limit its use in certain applications.

Future Directions

There are several future directions for research on N-(4-cyanophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide. One area of research could focus on its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of research could focus on its potential as a treatment for chronic pain conditions, such as neuropathic pain and fibromyalgia. Further studies could also explore the potential of N-(4-cyanophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide as a treatment for epilepsy and anxiety disorders.

Synthesis Methods

The synthesis method for N-(4-cyanophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide involves the reaction of 4-cyanophenylacetic acid with thionyl chloride to form 4-cyanophenylacetyl chloride. This intermediate is then reacted with 1-methyl-1H-tetrazole-5-thiol to form N-(4-cyanophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide. The overall yield of this synthesis method is approximately 70%, making it an efficient and cost-effective way to produce N-(4-cyanophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide.

Scientific Research Applications

N-(4-cyanophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide has been extensively studied for its potential therapeutic applications. One area of research has focused on its anti-inflammatory effects. N-(4-cyanophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha, in both in vitro and in vivo studies. This suggests that N-(4-cyanophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide may have potential as a treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Another area of research has focused on N-(4-cyanophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide's analgesic effects. N-(4-cyanophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide has been shown to inhibit the release of substance P, a neurotransmitter involved in pain sensation. This suggests that N-(4-cyanophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide may have potential as a treatment for chronic pain conditions, such as neuropathic pain and fibromyalgia.

properties

IUPAC Name

N-(4-cyanophenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N6OS/c1-17-11(14-15-16-17)19-7-10(18)13-9-4-2-8(6-12)3-5-9/h2-5H,7H2,1H3,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILWLMMBEFUVWGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC(=O)NC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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